4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine
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Overview
Description
4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine is a chemical compound with the molecular formula C9H9F3N2S and a molecular weight of 234.25 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group and a trifluorobut-3-en-1-yl sulfanyl group . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine typically involves the reaction of 4-methyl-2-chloropyrimidine with 3,4,4-trifluorobut-3-en-1-thiol under suitable reaction conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine can be compared with other similar compounds, such as:
4-methyl-2-pyrimidinyl 3,4,4-trifluoro-3-butenyl sulfide: This compound has a similar structure but may differ in its reactivity and biological activity.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Another compound with trifluorobut-3-en-1-yl group, used in different chemical contexts.
Ethyl 4,4,4-trifluoro-2-butynoate: A compound with a trifluorobut-3-en-1-yl group, used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
CAS No. |
4871-72-1 |
---|---|
Molecular Formula |
C9H9F3N2S |
Molecular Weight |
234.24 g/mol |
IUPAC Name |
4-methyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyrimidine |
InChI |
InChI=1S/C9H9F3N2S/c1-6-2-4-13-9(14-6)15-5-3-7(10)8(11)12/h2,4H,3,5H2,1H3 |
InChI Key |
NKPJVIJBXNJMEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SCCC(=C(F)F)F |
Purity |
95 |
Origin of Product |
United States |
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